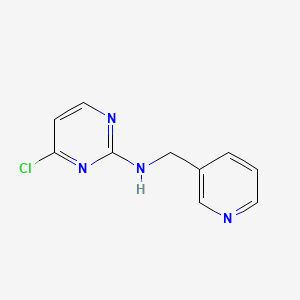
4-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a pyridin-3-ylmethyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridin-3-ylmethyl group can be oxidized or reduced under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation can lead to the formation of pyridine N-oxides .
Scientific Research Applications
4-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of kinase inhibitors, which are important in cancer research.
Biological Studies: The compound is studied for its potential antimicrobial and antiviral properties.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the mechanism of action of various enzymes.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(pyridin-2-ylmethyl)pyrimidin-2-amine: Similar structure but with the pyridinyl group at the 2-position.
4-Chloro-N-(pyridin-4-ylmethyl)pyrimidin-2-amine: Similar structure but with the pyridinyl group at the 4-position.
N-(pyridin-3-yl)pyrimidin-2-amine: Lacks the chlorine atom at the 4-position.
Uniqueness
4-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-2-amine is unique due to the specific positioning of the chlorine atom and the pyridin-3-ylmethyl group, which confer distinct chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C10H9ClN4 |
|---|---|
Molecular Weight |
220.66 |
IUPAC Name |
4-chloro-N-(pyridin-3-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H9ClN4/c11-9-3-5-13-10(15-9)14-7-8-2-1-4-12-6-8/h1-6H,7H2,(H,13,14,15) |
InChI Key |
SAKPXXFGOCZGRC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Hydroxy-4-methoxy-5-[(2-methylpropan-2-yl)oxymethyl]-2-phenylmethoxyoctanal](/img/structure/B1169058.png)
